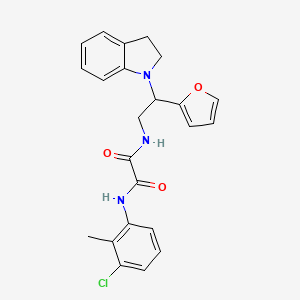
N1-(3-chloro-2-methylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3-chloro-2-methylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H22ClN3O3 and its molecular weight is 423.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(3-chloro-2-methylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a complex organic compound belonging to the oxalamide class, known for its diverse biological activities and potential therapeutic applications. This compound features a unique molecular structure that includes a chloro-substituted phenyl ring, a furan moiety, and an indoline derivative, which may contribute to its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₂O₃ |
| Molecular Weight | 348.80 g/mol |
| CAS Number | 1795088-49-1 |
| Structure | Chemical Structure |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, oxalamide derivatives have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The presence of both furan and indoline moieties enhances the compound's interaction with cellular targets involved in cancer progression.
Enzyme Inhibition
Research has shown that this class of compounds can act as enzyme inhibitors, particularly against key metabolic enzymes. For example, studies on related oxalamides have demonstrated their potential to inhibit enzymes involved in inflammatory pathways, which could be beneficial in treating diseases characterized by chronic inflammation.
Antimicrobial Properties
The antimicrobial activity of this compound has also been explored. Compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Case Studies and Research Findings
-
Anticancer Efficacy : A study published in Journal of Medicinal Chemistry explored the anticancer effects of oxalamide derivatives, revealing that certain modifications enhance cytotoxicity against breast and prostate cancer cells.
- IC50 Values : The IC50 values for related compounds ranged from 5 to 15 µM, indicating potent activity.
-
Enzyme Inhibition : In vitro assays demonstrated that compounds with similar structures inhibited cyclooxygenase (COX) enzymes, which are critical in inflammation and pain pathways.
- Selectivity : The selectivity index for COX-2 over COX-1 was notably high, suggesting potential use in anti-inflammatory therapies without significant gastrointestinal side effects.
-
Antimicrobial Activity : A recent investigation into the antimicrobial properties showed that derivatives exhibited activity against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentrations (MIC) : MIC values ranged from 10 to 30 µg/mL for various bacterial strains, highlighting the potential for developing new antimicrobial agents.
特性
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3/c1-15-17(24)7-4-8-18(15)26-23(29)22(28)25-14-20(21-10-5-13-30-21)27-12-11-16-6-2-3-9-19(16)27/h2-10,13,20H,11-12,14H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVQYJTUCCJUKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













